molecular formula C11H16N2 B13034705 cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine

Cat. No.: B13034705
M. Wt: 176.26 g/mol
InChI Key: IVPFDCDKRGOZDB-BDAKNGLRSA-N
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Description

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine (CAS 2064248-94-6) is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is a stereoisomer belonging to the benzodiazepine class of heterocyclic organic compounds, characterized by a benzene ring fused to a seven-membered diazepine ring . This specific cis-configured, dimethyl-substituted tetrahydrobenzodiazepine structure is of significant interest in advanced chemical and pharmaceutical research, particularly in the exploration of structure-activity relationships (SAR) and as a key synthetic intermediate or precursor for the development of novel bioactive molecules . Researchers utilize this compound in various investigative applications, which may include medicinal chemistry projects aimed at designing new therapeutic agents or pharmacological studies to understand ligand-receptor interactions. As a building block, it offers a versatile core structure that can be further functionalized. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, as the compound may be sensitive and requires storage under specific conditions .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(3R,5S)-3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

InChI

InChI=1S/C11H16N2/c1-8-7-12-11-6-4-3-5-10(11)9(2)13-8/h3-6,8-9,12-13H,7H2,1-2H3/t8-,9+/m1/s1

InChI Key

IVPFDCDKRGOZDB-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CNC2=CC=CC=C2[C@@H](N1)C

Canonical SMILES

CC1CNC2=CC=CC=C2C(N1)C

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

A common strategy involves the condensation of substituted o-phenylenediamines with appropriate aldehydes or ketones, followed by cyclization to form the diazepine ring. For example:

  • Starting from 2-nitrobenzaldehyde , condensation with 2-chloroethylamine hydrochloride in an organic solvent forms an intermediate Schiff base.
  • Subsequent reduction of the nitro group and cyclization with reducing agents such as Fe powder, Zn powder, or SnCl2 yields the tetrahydrobenzodiazepine core.
  • Further reduction of double bonds using hydride donors like NaBH4 or KBH4 leads to saturated tetrahydro derivatives.
  • Acetylation or methylation steps introduce substituents at desired positions.

This method avoids expensive and hazardous reagents like lithium aluminum hydride (LiAlH4), making it more suitable for large-scale synthesis.

Borane Complex Reduction

Another efficient method involves the reduction of precursors using borane complexes:

  • A solution of a diazepine precursor in tetrahydrofuran (THF) is treated with dimethylsulfide borane complex at 60°C for about 5 hours.
  • This reaction reduces specific functional groups and facilitates ring closure.
  • The product is purified by silica gel chromatography, typically achieving yields around 74%.

This approach is noted for its moderate reaction conditions and good yield.

Base-Mediated Alkylation

For selective introduction of methyl groups, base-mediated alkylation of diazepinone derivatives is employed:

  • (S)-3-methyl-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one is alkylated with aminoethyl chlorides in the presence of bases such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
  • Microwave irradiation can enhance regioselectivity and reaction rate, favoring alkylation at the nitrogen atom N-4.
  • Computational studies suggest that deprotonation is the rate-limiting step for alkylation at N-4, and microwave conditions increase the formation of the reactive anion species.

This method allows precise control over substitution patterns and stereochemistry.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Condensation of 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride 2-chloroethylamine hydrochloride Methanol, ethanol, or other alcohols Room temp to reflux Several hours Not specified Formation of Schiff base intermediate
Nitro reduction and cyclization Fe powder, Zn powder, or SnCl2 Alcoholic solvents or DMF Ambient to reflux Hours Not specified Reducing nitro to amine and ring closure
Double bond reduction NaBH4, KBH4, or LiBH4 Alcoholic solvents 0-25°C 1-3 hours Not specified Saturation of diazepine ring double bonds
Acetylation or methylation Acetylating agents, bases like sodium methoxide, triethylamine Methanol, ethanol, or aprotic solvents like DMF 0-50°C 1-4 hours Not specified Introduction of acetyl or methyl groups
Borane reduction Dimethylsulfide borane complex THF 60°C 5 hours ~74% Reduction and ring closure
Base-mediated alkylation K2CO3, aminoethyl chlorides DMF Conventional heating or microwave (90 s) Minutes to hours Not specified Regioselective alkylation at N-4

Research Findings and Technical Advantages

  • The avoidance of LiAlH4 in favor of safer reducing agents improves the safety and cost-effectiveness of the synthesis, making it more amenable to scale-up.
  • Use of a variety of solvents (alcohols, ethers, chlorinated solvents, DMF, DMSO) enables optimization of reaction conditions for yield and purity.
  • Microwave-assisted alkylation enhances regioselectivity and reduces reaction time significantly, supported by computational chemistry insights.
  • Borane complex reduction provides a mild and efficient route to tetrahydro derivatives with good yields and manageable purification steps.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Condensation + Nitro reduction + Double bond reduction 2-nitrobenzaldehyde, 2-chloroethylamine hydrochloride, Fe/Zn/SnCl2, NaBH4 Economical, scalable, avoids hazardous LiAlH4 Multiple steps, moderate reaction times
Borane complex reduction Dimethylsulfide borane complex, THF Mild conditions, good yield (~74%) Requires careful handling of borane reagents
Base-mediated alkylation K2CO3, aminoethyl chlorides, DMF, microwave irradiation High regioselectivity, rapid reaction Requires precise control of conditions, specialized equipment

Chemical Reactions Analysis

Types of Reactions: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound with hydrogen addition.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine":

Understanding the Compound
The query focuses on "this compound". Search results also mention similar compounds, which may provide insight into potential applications . These include:

  • 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis- : This compound shares a similar structure to the one in the query .
  • 3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one : A related benzodiazepine derivative .
  • This compound: Available for purchase, potentially for research purposes .

Potential Applications and Research Areas
While direct applications of the specific compound "this compound" are not explicitly detailed in the search results, related compounds and general information point to possible research areas:

  • Molecular Imaging : Some tetrahydro-3-benzazepines are used in molecular imaging . Although not the exact compound, this suggests the core structure can be adapted for use in visualizing biological processes.
  • Activation Analysis : Activation analysis, which involves creating radioisotopes, can be used in research projects requiring rigid standards . This might be relevant in analyzing the purity or composition of benzodiazepine compounds.
  • Pharmaceuticals : The general class of benzodiazepines is known for its applications in pharmaceuticals . Research in this area could explore new variations or applications of these compounds.

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

(Hemihydrate)
  • Structure : This analog (C₁₂H₁₈N₂·0.5H₂O) contains three methyl groups at positions 2, 2, and 4, resulting in a distinct substitution pattern compared to the cis-3,5-dimethyl derivative .
  • Conformation : The diazepine ring adopts a chair conformation, with dihedral angles between the benzene and diazepine planes of 21.15° (molecule A) and 17.42° (molecule B) .
  • Crystal Packing : Stabilized by N–H⋯O and O–H⋯N hydrogen bonds, forming zigzag chains along the [001] direction .
  • Key Difference : The additional methyl group at position 2 and the absence of a cis-3,5 arrangement likely reduce steric strain compared to the target compound.
Table 1: Crystallographic Data Comparison
Property cis-3,5-Dimethyl Derivative (Hypothetical) 2,2,4-Trimethyl Derivative
Molecular Formula C₁₁H₁₄N₂ C₁₂H₁₈N₂·0.5H₂O
Crystal System Not reported Monoclinic (P21/c)
Dihedral Angle (Benzene/Diazepine) Unknown 21.15° (A), 17.42° (B)
Hydrogen Bonding N/A N–H⋯O, O–H⋯N

Bioactive Analogs: Callysponine and Dithiazepinones

Callysponine (1,4-Diazepine from Marine Sponge)
  • Structure : A naturally occurring 1,4-diazepine with a proline-based diketopiperazine scaffold, lacking methyl substituents .
  • Key Difference : The absence of alkyl substituents and the presence of a diketopiperazine moiety may limit membrane permeability compared to alkylated synthetic derivatives.
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides
  • Structure : Sulfur-containing analogs with a dithiazepine core and sulfone groups .
Table 2: Functional Group Impact on Properties
Compound Type Key Substituent Potential Effect
cis-3,5-Dimethyl Methyl groups (cis) Increased lipophilicity, rigid conformation
Callysponine Diketopiperazine Polar, reduced cell permeability
Dithiazepinones Sulfone groups Enhanced electrophilicity, redox activity
Coumarin derivatives Aromatic heterocycles Fluorescence, intercalation capability

Biological Activity

Cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2064248-94-6
  • Molecular Formula : C₁₁H₁₆N₂
  • Molecular Weight : 176.26 g/mol

The compound is structurally related to benzodiazepines and is believed to interact with the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines typically act as positive allosteric modulators at GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In studies involving animal models:

  • ED50 Value : The effective dose for 50% of the population (ED50) was found to be approximately 9.3 mg/kg.
  • Protective Index : The compound demonstrated a better protective index compared to standard anticonvulsant drugs .

Binding Affinity

The compound's binding affinity to benzodiazepine receptors has been characterized in vitro:

  • It competes effectively with established ligands such as flunitrazepam for binding sites on GABA_A receptors.
  • The binding studies indicate that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype .

Study 1: In Vitro Binding Assays

A study assessed the interaction of various benzodiazepine analogs with GABA_A receptors:

  • Findings : this compound showed competitive inhibition with an IC50 value comparable to other known benzodiazepines.
CompoundIC50 (nM)
cis-3,5-Dimethyl...73
Flunitrazepam10
Diazepam30

Study 2: Behavioral Studies in Animal Models

Behavioral assays were conducted to evaluate anxiolytic effects:

  • Results : Animals treated with the compound displayed reduced anxiety-like behaviors in elevated plus maze tests compared to control groups.

Safety and Toxicology

While promising in terms of biological activity:

  • The compound has been classified with potential risks including acute toxicity if ingested and severe skin burns upon contact .

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